3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
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Biological Activity
The compound 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound based on existing research findings, including its pharmacological properties and potential therapeutic applications.
Structure and Properties
The compound features a thiadiazole ring , which is known for its mesoionic character that facilitates membrane permeability and interaction with various biological targets. The presence of sulfur and nitrogen in the thiadiazole enhances its lipophilicity and biological activity .
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cellular pathways such as the WNT/β-catenin signaling pathway, which is crucial in cancer progression .
- Case Studies : Research indicates that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies utilizing MTT assays have reported IC50 values indicative of potent antiproliferative effects .
Antifungal Activity
- Inhibitory Effects : Thiadiazole derivatives are recognized for their antifungal properties. The compound may inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase in fungi .
- Research Findings : A series of studies have documented significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some derivatives showing comparable efficacy to standard antifungal agents such as ketoconazole .
Antimicrobial Properties
- Broad Spectrum : Compounds within this class exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
- Minimum Inhibitory Concentration (MIC) : Studies have established MIC values for various thiadiazole derivatives, indicating their potential as effective antimicrobial agents in clinical settings .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated through ADME (Absorption, Distribution, Metabolism, Excretion) studies. The results suggest favorable absorption characteristics due to its lipophilic nature .
Comparative Analysis
Properties
IUPAC Name |
3-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-6-12(2)8-15(7-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLSLAGMNQMUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.